molecular formula C13H19N5O2S2 B071480 Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester CAS No. 180301-42-2

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester

Katalognummer B071480
CAS-Nummer: 180301-42-2
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: WHYUBHKOVOCYJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester, also known as 8-thioxanthine, is a purine analog that has been extensively studied in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.

Wirkmechanismus

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne reduces the production of uric acid, which can help to prevent gout attacks. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne have been extensively studied. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent gout attacks. In addition, it has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne in lab experiments is its well-established synthesis method and its potency as an inhibitor of xanthine oxidase. However, one limitation is that it can be difficult to obtain pure Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, as it can be prone to oxidation and degradation. In addition, it may have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Further research is needed to determine the mechanisms underlying this effect and to identify potential therapeutic applications. Another area of interest is its potential use in autoimmune diseases, as it has been shown to modulate the immune system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, including its metabolism, distribution, and excretion in the body.

Synthesemethoden

The synthesis of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne involves the reaction of diethyl carbamodithioate with 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purine-8-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in scientific research.

Wissenschaftliche Forschungsanwendungen

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied as a potential treatment for gout, a condition caused by the accumulation of uric acid crystals in the joints. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

Eigenschaften

CAS-Nummer

180301-42-2

Produktname

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester

Molekularformel

C13H19N5O2S2

Molekulargewicht

341.5 g/mol

IUPAC-Name

(1,3,7-trimethyl-2,6-dioxopurin-8-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3

InChI-Schlüssel

WHYUBHKOVOCYJI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Kanonische SMILES

CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Andere CAS-Nummern

180301-42-2

Synonyme

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.